molecular formula C19H16ClIN2OS B2538800 3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide CAS No. 477713-53-4

3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide

Cat. No. B2538800
CAS RN: 477713-53-4
M. Wt: 482.76
InChI Key: MYCKUESKKVQCSW-OAZHBLANSA-M
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Description

3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide is a useful research compound. Its molecular formula is C19H16ClIN2OS and its molecular weight is 482.76. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Aquatic Toxicity

The environmental consequences of chlorophenols, which share structural similarities with the compound , particularly in their chlorine-substituted aromatic rings, have been extensively reviewed. Chlorophenols are known to exhibit moderate toxic effects on mammalian and aquatic life. These substances demonstrate considerable toxicity to fish upon long-term exposure. Their environmental behavior, including bioaccumulation and persistence, depends significantly on the presence of adapted microflora capable of biodegrading these compounds. This research highlights the importance of understanding the environmental impact and degradation pathways of complex organochlorine compounds, potentially including derivatives like the compound (K. Krijgsheld & A. D. Gen, 1986).

Organic Optoelectronics and OLED Applications

Research into organic optoelectronics has identified the BODIPY platform, related to thiazole and chlorophenyl groups, as a promising material for applications in sensors, organic thin-film transistors, and organic photovoltaics. The development of BODIPY-based organic semiconductors for OLED devices underscores the potential of complex organic molecules, possibly including the compound of interest, in advancing next-generation optoelectronic devices. This suggests a research trajectory where the electro-optical properties of such compounds could be explored for technological applications (B. Squeo & M. Pasini, 2020).

Synthesis and Application in Heterocyclic Chemistry

The compound , featuring a thiazole core, is related to the wide utility of thiazole derivatives in heterocyclic chemistry. The synthesis and reactivity of similar compounds have been leveraged for generating a diverse array of heterocyclic structures, showcasing the synthetic versatility and potential applications of such molecules in developing new pharmaceuticals, agrochemicals, and dyes. This demonstrates the broader relevance of studying compounds with complex heterocyclic frameworks in the synthesis of novel organic molecules (M. A. Gomaa & H. Ali, 2020).

properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(1-methylpyridin-1-ium-3-yl)prop-2-en-1-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN2OS.HI/c1-13-18(17(23)10-5-14-4-3-11-22(2)12-14)24-19(21-13)15-6-8-16(20)9-7-15;/h3-12H,1-2H3;1H/q+1;/p-1/b10-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCKUESKKVQCSW-OAZHBLANSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=C[N+](=CC=C3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=C[N+](=CC=C3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide

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